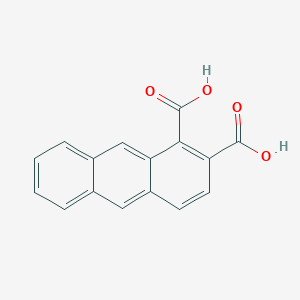
Anthracenedicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracenedicarboxylic acid is an anthracene-based dicarboxylic compound with the molecular formula C16H10O4. It is known for its larger conjugating π-system, which enables the development of fluorescent materials. This compound exhibits interesting magnetic and luminescent properties and can be used as a bridging carboxylic acid ligand due to the presence of its anthracene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthesis methods for 9,10-anthracenedicarboxylic acid involves dissolving anthracene in a hydrogen bromide solution and an acetic acid solution. Trioxymethylene and N,N,N-trimethyl-1-tetradecyl ammonium bromide are added, and the reaction is carried out under nitrogen protection to obtain a first intermediate. This intermediate is then dissolved in dimethyl sulfoxide, and a mixed solution of sodium ethoxide and 2-nitropropane is added dropwise. After filtration and chromatographic separation, a second intermediate is obtained. Finally, a mixed solvent, sulfamic acid, and sodium chlorite are added to the second intermediate to react, followed by the addition of an ammonium chloride solution, extraction, drying, and filtering to obtain the solid 9,10-anthracenedicarboxylic acid .
Industrial Production Methods
Industrial production methods for anthracenedicarboxylic acid are not widely documented, but the synthetic route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Anthracenedicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene ring.
Substitution: Substitution reactions can introduce new functional groups onto the anthracene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
Anthracenedicarboxylic acid has a wide range of scientific research applications, including:
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of anthracenedicarboxylic acid involves its ability to interact with various molecular targets through its conjugated π-system. This interaction can lead to changes in the electronic properties of the compound, making it useful in applications like fluorescence and photoluminescence. The compound’s ability to form stable radicals under light irradiation also contributes to its photochromic and photomagnetic properties .
Comparison with Similar Compounds
Similar Compounds
9-Anthracenecarboxylic acid: Similar in structure but with only one carboxylic acid group.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Contains additional methylene and malonic acid groups.
9,10-Anthracenediboronic acid bis(pinacol) ester: Contains boronic acid ester groups.
2,6-Naphthalenedicarboxylic acid: Similar dicarboxylic acid but based on a naphthalene ring.
Uniqueness
Anthracenedicarboxylic acid is unique due to its larger conjugating π-system, which enhances its fluorescent and luminescent properties. This makes it particularly valuable in applications requiring high-performance materials with specific electronic and optical characteristics .
Properties
CAS No. |
61415-58-5 |
|---|---|
Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
anthracene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C16H10O4/c17-15(18)12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)16(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
FNGGVJIEWDRLFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















